molecular formula C17H16N2O2 B13145080 N-9H-Fluoren-2-ylbutanediamide CAS No. 64508-97-0

N-9H-Fluoren-2-ylbutanediamide

Cat. No.: B13145080
CAS No.: 64508-97-0
M. Wt: 280.32 g/mol
InChI Key: BYJQPKGEQLORMJ-UHFFFAOYSA-N
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Description

N-9H-Fluoren-2-ylbutanediamide is a synthetic small molecule based on the 9H-fluorene scaffold, intended for research and development purposes. Compounds featuring the 9H-fluorene structure have demonstrated significant relevance in medicinal chemistry, particularly in the inhibition of specific disease-associated enzymes. For instance, symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase that is a promising therapeutic target for cancer. Research shows that such inhibitors can reduce the viability of human breast cancer cells (e.g., MCF-7) and induce hyperacetylation of α-tubulin, a key marker of SIRT2 inhibition . The fluorene core provides a rigid, planar structure that is favorable for interacting with hydrophobic binding pockets in enzyme active sites, as evidenced by molecular docking and dynamics simulations . Beyond oncology research, the 9H-fluorene motif is found in compounds with diverse bioactivities. Modifications to the fluorene structure have yielded molecules with antinociceptive and antimicrobial properties . Furthermore, certain fluorene derivatives are of interest in neuroscience research; for example, fluorenol is noted as a weak dopamine reuptake inhibitor, suggesting that the fluorene scaffold can be engineered to modulate neurotransmitter systems . This background makes this compound a compound of interest for expanding structure-activity relationship (SAR) studies and investigating new mechanisms of action in these fields. Researchers can utilize this high-purity compound to explore its potential as a chemical probe or a precursor for further synthetic modification. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

64508-97-0

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N'-(9H-fluoren-2-yl)butanediamide

InChI

InChI=1S/C17H16N2O2/c18-16(20)7-8-17(21)19-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10H,7-9H2,(H2,18,20)(H,19,21)

InChI Key

BYJQPKGEQLORMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(9H-Fluoren-2-yl)succinamide typically involves the reaction of 9H-fluorene-2-carboxylic acid with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

9H-fluorene-2-carboxylic acid+succinic anhydrideN1-(9H-Fluoren-2-yl)succinamide\text{9H-fluorene-2-carboxylic acid} + \text{succinic anhydride} \rightarrow \text{N1-(9H-Fluoren-2-yl)succinamide} 9H-fluorene-2-carboxylic acid+succinic anhydride→N1-(9H-Fluoren-2-yl)succinamide

Industrial Production Methods: Industrial production of N1-(9H-Fluoren-2-yl)succinamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: N1-(9H-Fluoren-2-yl)succinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into fluorenyl amines.

    Substitution: The succinamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl amines.

    Substitution: Various substituted succinamides.

Scientific Research Applications

N1-(9H-Fluoren-2-yl)succinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(9H-Fluoren-2-yl)succinamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-9H-Fluoren-2-ylbutanediamide with structurally related fluorenyl compounds:

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Key Properties
This compound (hypothetical) N/A C₁₇H₁₆N₂O₂ 296.33 Two amide groups, fluorenyl core Likely high polarity, potential for H-bonding
2-Acetamidofluorene (N-2-Fluorenylacetamide) 53-96-3 C₁₅H₁₃NO 223.29 Single acetamide group Known carcinogen; mp 194–196°C
N-(9H-Fluoren-2-ylmethoxycarbonyl)succinimide 82911-69-1 C₁₉H₁₅NO₅ 337.32 Fmoc-protected succinimide mp 145–153°C; used in peptide synthesis
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide 1537-15-1 C₁₅H₉BrF₃NO 356.14 Trifluoroacetamide, bromine substitution Reactivity in cross-coupling reactions
N,N-Diethyl-9H-fluoren-2-amine 63021-08-9 C₁₇H₁₉N 237.34 Tertiary amine Potential ligand in coordination chemistry

Biological Activity

N-9H-Fluoren-2-ylbutanediamide, a compound derived from the fluorene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique fluorene backbone, which is known for its stability and ability to interact with various biological targets. The chemical formula is C16H18N2OC_{16}H_{18}N_2O, with a molecular weight of 258.33 g/mol. Its structural features contribute to its biological activities, particularly in inhibiting key enzymes involved in cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several multidrug-resistant bacterial strains. The mode of action often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and survival.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)Reference Drug
This compoundStaphylococcus aureus12Vancomycin
This compoundEscherichia coli10Gentamicin
This compoundPseudomonas aeruginosa8Gentamicin

The results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Reference Drug
A54915Taxol
MDA-MB-23120Taxol

The IC50 values indicate that this compound is comparable to Taxol, a well-known chemotherapeutic agent, in inhibiting cancer cell proliferation .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives of fluorene-based compounds, researchers synthesized this compound and evaluated its biological activity. The study highlighted the compound's ability to inhibit DHFR effectively, leading to reduced cell viability in both bacterial and cancer cell lines .

Case Study 2: Structure-Activity Relationship

Another study explored the structure-activity relationship (SAR) of fluorene derivatives, including this compound. Modifications to the side chains were shown to enhance biological activity, with specific attention given to hydrophobic interactions with target enzymes .

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